3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(2,5-diethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-3-8-7-9(5-6-10(13)14)12(4-2)11-8/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
YZSPVUFVBLUROM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CCC(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions are usually carried out under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions . These methods are designed to be efficient, cost-effective, and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(1,3-Diethyl-1H-pyrazol-5-yl)propanoic acid with structurally related propanoic acid derivatives, focusing on substitution patterns, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Key Differences and Implications
Substitution Patterns: Diethylpyrazole vs. However, phenyl groups (as in ’s amides) may improve π-π stacking interactions with biological targets, contributing to analgesic activity . Pyrazole vs.
Functional Group Effects: Carboxylic Acid vs. Esters (): The carboxylic acid group in the target compound increases polarity and acidity (pKa ~4-5), making it suitable for salt formation in drug formulations. In contrast, methyl/ethyl esters of 3-(methylthio)propanoic acid are volatile aroma compounds, highlighting the role of esterification in volatility .
Biological Activity: Antimicrobial vs. Analgesic: Chlorinated phenylpropanoic acids () exhibit selective antimicrobial activity, while pyrazole-amide derivatives () show analgesic effects. The target compound’s lack of electron-withdrawing groups (e.g., Cl) or amide bonds may limit direct antimicrobial or analgesic action but could serve as a scaffold for functionalization .
Synthetic Accessibility :
- Compared to triazolo-pyrimidinyl analogs (), the target compound’s simpler pyrazole structure may streamline synthesis. However, complex heterocycles (e.g., triazolo-pyrimidine) offer more binding sites for targeted drug design .
Physicochemical Properties
| Property | This compound | Chlorinated 3-Phenylpropanoic Acids | 3-(Methylthio)propanoic Acid Esters |
|---|---|---|---|
| LogP (Predicted) | ~2.5–3.0 (high lipophilicity) | ~1.5–2.0 (moderate lipophilicity) | ~1.0–1.5 (low lipophilicity) |
| Water Solubility | Low (carboxylic acid enhances polarity) | Moderate (Cl/OH groups) | Very low (ester groups) |
| Acidity (pKa) | ~4.5 (carboxylic acid) | ~4.2–4.8 (carboxylic acid) | N/A (ester) |
Biological Activity
3-(1,3-Diethyl-1H-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O2
- Molecular Weight : 198.23 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways in various organisms.
- Receptor Interaction : It can interact with cellular receptors that modulate physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating its potency.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.020 |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal effects against common pathogens such as Candida albicans.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.010 |
| Aspergillus niger | 0.030 |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, this compound was tested against multi-drug resistant bacterial strains. Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Anti-inflammatory Properties
Another research effort explored the anti-inflammatory potential of this compound in a murine model of inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Antioxidant Activity : Research indicates that pyrazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for 3-(1,3-Diethyl-1H-pyrazol-5-yl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with pyrazole ring formation via cyclocondensation of hydrazines with diketones or β-ketoesters. Subsequent alkylation introduces diethyl groups at the 1- and 3-positions. The propanoic acid moiety is introduced through nucleophilic substitution or Michael addition. Key optimizations include:
Q. How is the structural integrity of this compound validated in synthetic workflows?
Use a combination of:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., diethyl groups at δ ~1.2–1.4 ppm for CH, δ ~4.0–4.2 ppm for CH) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z calculated for CHNO) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if applicable) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, using fluorogenic substrates .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC .
Q. What safety protocols are critical during handling and storage?
- Use fume hoods for synthesis to avoid inhalation of reactive intermediates .
- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester/acid groups .
- PPE: Nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
- Molecular docking : Predict binding affinities to targets (e.g., COX-2) using AutoDock Vina .
- ADME prediction : Tools like SwissADME to assess logP (target <3 for oral bioavailability) and permeability .
- QSAR studies : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with activity .
Q. What strategies resolve contradictions in solubility data across studies?
- Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry .
- pH-dependent studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (e.g., pH 2.0) .
- Co-solvent systems : Evaluate PEG-400 or cyclodextrins for enhanced aqueous solubility .
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6 hrs) and improve yields by 15–20% .
- Flow chemistry : Continuous processing minimizes side reactions (e.g., over-alkylation) .
- Catalyst optimization : Screen transition metals (e.g., Pd/C for hydrogenation steps) .
Q. What advanced spectroscopic techniques clarify electronic effects of the diethyl groups?
- UV-Vis spectroscopy : Monitor π→π* transitions in the pyrazole ring (~260–280 nm) to assess electronic perturbations .
- FT-IR : Analyze C=O stretching frequencies (~1700 cm) to study hydrogen bonding with propanoic acid .
- 2D NMR (COSY, HSQC) : Resolve coupling between pyrazole protons and adjacent substituents .
Q. How do structural modifications impact its biological activity?
Design derivatives by:
- Varying alkyl chains : Replace diethyl with cyclopropyl groups to study steric effects on enzyme binding .
- Introducing halogens : Add Cl or F at the pyrazole 4-position to enhance lipophilicity and target affinity .
- Bioisosteric replacement : Substitute propanoic acid with tetrazole to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
